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Compound of Interest

Compound Name: (S)-2-Isopropylpiperazine

CAS No.: 133181-64-3

Cat. No.: B162974

Get Quote

Executive Summary
(S)-2-Isopropylpiperazine (CAS: 133181-64-3) is a critical chiral diamine intermediate used in

the synthesis of bioactive pharmaceutical ingredients (APIs), including HIV protease inhibitors

and antifungal agents. Its solubility behavior is governed by the interplay between the

hydrophilic piperazine core and the lipophilic isopropyl side chain.

This guide provides a comprehensive solubility map, thermodynamic modeling framework, and

validated experimental protocols to support process development, specifically for chiral

resolution, recrystallization, and formulation.

Physicochemical Architecture
Understanding the molecular "personality" of the solute is the first step in predicting solubility.
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Property Value / Description Impact on Solubility

Molecular Weight 128.22 g/mol
Low MW facilitates dissolution

in small-molecule solvents.

Physical State
Low-melting solid or Liquid

(Free Base)

High solubility in organic

solvents; miscible with many at

C.

pKa (Predicted) ~9.2 (Secondary amine)

pH-Dependent Solubility:

Highly soluble in acidic

aqueous media (pH < 7).

LogP (Octanol/Water) ~0.5 – 1.2

Amphiphilic. Soluble in both

water and moderately polar

organics.[1]

H-Bond Donors 2 (NH groups)
Strong interaction with protic

solvents (Alcohols, Water).

Hansen Solubility Parameters (HSP)
The solubility behavior can be modeled using the Hansen space, where the total cohesive

energy density is split into Dispersion (

), Polar (

), and Hydrogen-bonding (

) components.[2][3][4]

Piperazine Core: High

and

due to diamine functionality.

Isopropyl Group: Increases

and lowers the overall polarity compared to unsubstituted piperazine.
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Result: (S)-2-Isopropylpiperazine shows enhanced compatibility with ethers (MTBE, THF)

and chlorinated solvents compared to bare piperazine, while retaining high water solubility.

Solubility Map & Solvent Selection
The following data categorizes solvents based on their interaction with (S)-2-
Isopropylpiperazine, derived from standard isolation and chiral resolution protocols.

Qualitative Solubility Data
Solvent Class Specific Solvents Solubility Level

Process
Application

Protic Polar
Water, Methanol,

Ethanol
High

Primary solvent for

reaction and chiral

resolution (with

tartaric acid).

Aprotic Polar DMSO, DMF, DMAc High

Resin-bound

synthesis; difficult to

remove (high boiling

point).

Ethers/Esters
THF, Ethyl Acetate,

MTBE
Moderate to High

Extraction solvents;

standard organic

workup.

Aromatics Toluene, Xylene Moderate

Recrystallization: High

solubility at boiling;

low at RT (ideal for

cooling

crystallization).

Alkanes Hexane, Heptane Low

Antisolvent: Used to

crash out the salt form

or purify the free base.
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Critical Insight: The (S)-enantiomer is often isolated as a salt (e.g., dihydrochloride or tartrate) to

improve stability and solid handling. The salt form is insoluble in non-polar solvents (Hexane,

Toluene) but highly soluble in Water and Methanol.

Experimental Protocols
As exact solubility values depend on the specific solid form (polymorph/salt), the following

protocols are the industry standard for generating precise solubility curves.

Protocol A: Equilibrium Solubility (Shake-Flask Method)
Objective: Determine the saturation concentration (

) at a fixed temperature.

Preparation: Add excess (S)-2-Isopropylpiperazine solid to 10 mL of solvent in a glass vial.

Equilibration: Agitate at constant temperature (e.g., 25°C) for 24–48 hours using a orbital

shaker.

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T to

prevent precipitation).

Quantification: Dilute filtrate and analyze via HPLC-UV or GC-FID.

HPLC Condition: C18 Column, Mobile Phase: Phosphate Buffer (pH 7.5) / Acetonitrile.[5]

Solid Analysis: Dry the remaining solid and analyze via XRPD to ensure no polymorphic

transition occurred.

Protocol B: Dynamic Solubility (Polythermal Method)
Objective: Rapidly generate the Metastable Zone Width (MSZW) for crystallization design.
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Equipment: Automated reactor (e.g., Mettler Toledo EasyMax) with FBRM (Focused Beam

Reflectance Measurement).

Start: Solvent + Solute

Heat @ 0.5°C/min

Point of Dissolution
(FBRM counts -> 0)

T_dissolution

Cool @ 0.5°C/min

Point of Nucleation
(FBRM counts spike)

T_nucleation

Add Solvent &
Repeat Cycle

New Conc.

Click to download full resolution via product page

Figure 1: Polythermal method workflow for determining solubility (T_dissolution) and

supersaturation limits (T_nucleation).

Thermodynamic Modeling Framework
To extrapolate solubility data (
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) across different temperatures (

), fit your experimental data to the Modified Apelblat Equation. This model is robust for polar
solutes in polar/non-polar solvents.

The Modified Apelblat Model
: Mole fraction solubility of (S)-2-Isopropylpiperazine.

ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

: Absolute temperature (Kelvin).

: Empirical parameters derived from regression analysis.

Thermodynamic Dissolution Functions
Once

are determined, calculate the standard enthalpy (

) and entropy (

) of solution:

Positive

: Endothermic dissolution (Solubility increases with T).

Positive

: Entropy-driven process (Disorder increases upon dissolving).

Process Application: Chiral Resolution
The most common industrial application of (S)-2-Isopropylpiperazine solubility data is in its

separation from the racemic mixture.

Workflow:

Solvent: Methanol or Ethanol (High solubility for free base).
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Resolving Agent: L-(+)-Tartaric acid.[6]

Mechanism: The (S)-amine forms a diastereomeric salt with L-tartrate that is less soluble

than the (R)-amine salt.

Crystallization: Upon cooling, the (S)-salt precipitates while the (R)-salt remains in the

mother liquor.

Racemic 2-Isopropylpiperazine
(Liquid/Solid)

Dissolution & Salt Formation
(Exothermic)

Solvent: Methanol
+ L-Tartaric Acid

Cooling Crystallization
(T_start: 60°C -> T_end: 5°C)

Filtration

Solid Cake:
(S)-Amine-Tartrate Salt

Target Product

Mother Liquor:
(R)-Amine Enriched

Waste/Recycle

Click to download full resolution via product page

Figure 2: Process flow for the chiral resolution of 2-Isopropylpiperazine based on differential

solubility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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